chemical structure of 3,5-dichloro-4-iodoaniline vs 3,5-dichloroaniline
chemical structure of 3,5-dichloro-4-iodoaniline vs 3,5-dichloroaniline
An In-Depth Technical Guide to the Chemical Structures and Properties of 3,5-Dichloro-4-iodoaniline versus 3,5-Dichloroaniline
This guide provides a detailed comparative analysis of 3,5-dichloro-4-iodoaniline and its precursor, 3,5-dichloroaniline. It is intended for researchers, scientists, and drug development professionals who utilize these chemical entities as intermediates and building blocks in complex synthetic applications. We will delve into their distinct structural and physicochemical properties, present a field-proven protocol for the regioselective synthesis of the iodinated compound, and outline the analytical methodologies required for rigorous validation.
Core Structural and Physicochemical Comparison
The fundamental difference between the two molecules is the introduction of a heavy halogen, iodine, at the C4 position of the aniline ring. This substitution significantly alters the molecule's steric and electronic properties, which in turn impacts its physical characteristics and reactivity. 3,5-Dichloroaniline serves as a common starting material for various synthetic pathways, including the production of pesticides, dyes, and pharmaceuticals.[1][2][3] The iodinated derivative, 3,5-dichloro-4-iodoaniline, is particularly valuable in medicinal chemistry, where the iodine atom can serve as a handle for further functionalization via cross-coupling reactions or can be utilized to modulate biological activity.[4]
Below are the chemical structures of the two compounds, visualized for clarity.
The introduction of the iodine atom results in a significant increase in molecular weight and notable changes in physical properties such as the melting point. A summary of these key physicochemical properties is presented in Table 1.
Table 1: Comparative Physicochemical Data
| Property | 3,5-Dichloroaniline | 3,5-Dichloro-4-iodoaniline |
| CAS Number | 626-43-7[5] | 155403-05-7[6] |
| Molecular Formula | C₆H₅Cl₂N[1] | C₆H₄Cl₂IN[6] |
| Molecular Weight | 162.02 g/mol [7][8] | 287.91 g/mol [6] |
| Appearance | White to brown crystalline solid[1][2] | Powder[6] |
| Melting Point | 49-53 °C[2][7] | 143-145 °C[6] |
| Boiling Point | 259-261 °C @ 741 mmHg[1][9] | Not available |
| Solubility | Soluble in ethanol, ether; sparingly soluble in water[2][5] | Not specified; expected to have lower aqueous solubility |
| SMILES | Nc1cc(Cl)cc(Cl)c1[1] | NC1=CC(Cl)=C(I)C(Cl)=C1[10] |
| InChIKey | UQRLKWGPEVNVHT-UHFFFAOYSA-N[1] | JKXXLWQFIUSXMD-UHFFFAOYSA-N[6] |
Synthetic Transformation: Regioselective Iodination
The synthesis of 3,5-dichloro-4-iodoaniline from 3,5-dichloroaniline is a classic example of an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aniline ring are paramount for achieving the desired regioselectivity. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The two chlorine atoms (-Cl) are deactivating yet are also ortho-, para-directing.
In this specific case, the C2 and C6 positions (ortho to the amino group) and the C4 position (para to the amino group) are all activated. However, the C4 position is sterically the most accessible and is electronically activated by all three substituents. This strong directing effect allows for the highly regioselective introduction of iodine at the C4 position. Various iodinating reagents can be employed, with silver salts and molecular iodine being particularly effective for this transformation.[11]
The workflow below illustrates the key stages of this synthetic process, from starting material to validated product.
Experimental Protocol: Iodination using Ag₂SO₄/I₂
This protocol is adapted from established methodologies for the regioselective iodination of activated aromatic compounds.[4][11] The use of a silver salt, such as silver sulfate, activates the molecular iodine, generating a more potent electrophilic iodinating species.
Materials:
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3,5-Dichloroaniline (1.0 eq)
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Silver Sulfate (Ag₂SO₄) (0.55 eq)
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Iodine (I₂) (1.5 eq)
-
Dichloromethane (DCM)
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Aqueous Sodium Metabisulfite Solution (10% w/v)
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Saturated Aqueous Sodium Bicarbonate Solution
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Saturated Aqueous Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (1.0 eq), silver sulfate (0.55 eq), and iodine (1.5 eq).
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Causality: Silver sulfate acts as a Lewis acid, coordinating with iodine to polarize the I-I bond, thereby increasing its electrophilicity and facilitating the attack by the electron-rich aniline ring.[12]
-
-
Solvent Addition: Add dichloromethane to the flask to achieve a suitable concentration (e.g., 0.05 M with respect to the aniline).
-
Reaction Execution: Stopper the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
Quenching: Upon completion, cool the reaction mixture in an ice-water bath. Add 10% aqueous sodium metabisulfite solution dropwise with stirring until the dark color of the excess iodine has dissipated.
-
Causality: Sodium metabisulfite is a reducing agent that quenches any unreacted iodine, converting it to colorless iodide ions (I⁻), which simplifies the subsequent workup.
-
-
Workup and Extraction: Filter the mixture through a pad of celite to remove insoluble silver salts (AgI, Ag₂SO₄). Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Causality: The bicarbonate wash neutralizes any acidic byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,5-dichloro-4-iodoaniline.
Analytical Validation as a Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product. This process forms a self-validating system, where the disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product provide definitive proof of a successful transformation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most telling change will be observed in the aromatic region.
-
3,5-Dichloroaniline: Will show two signals: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.
-
3,5-Dichloro-4-iodoaniline: The signal for the C4 proton will be absent. The two equivalent protons at C2 and C6 will now appear as a singlet, as they no longer have a neighboring proton to couple with. The integration of this singlet will correspond to 2H.
-
-
¹³C NMR: The introduction of iodine will cause a significant upfield shift (to lower ppm) for the carbon atom to which it is attached (C4) due to the heavy atom effect. The signals for the other carbons in the ring will also experience slight shifts.
2. Mass Spectrometry (MS):
-
3,5-Dichloroaniline: The mass spectrum will show a molecular ion (M⁺) peak cluster corresponding to its molecular weight (m/z ≈ 161), with a characteristic isotopic pattern due to the two chlorine atoms.[13]
-
3,5-Dichloro-4-iodoaniline: The molecular ion peak will be observed at a much higher m/z (≈ 287), consistent with the addition of an iodine atom and the loss of a hydrogen atom. The isotopic pattern for the two chlorine atoms will still be present.
3. Infrared (IR) Spectroscopy:
-
Both compounds will exhibit characteristic N-H stretching bands (typically a doublet around 3300-3500 cm⁻¹) and C-Cl stretching bands (around 600-800 cm⁻¹).
-
The IR spectrum of 3,5-dichloro-4-iodoaniline may show a C-I stretching vibration at a very low frequency (typically <600 cm⁻¹), which can be difficult to observe. The primary utility of IR is to confirm the continued presence of the aniline functional group. The overall fingerprint region will differ between the two compounds.
Applications in Research and Drug Development
3,5-dichloroaniline is a crucial intermediate in the manufacturing of agrochemicals, such as the fungicide vinclozolin, as well as dyes and pharmaceuticals.[3][7][14] Its derivatives are explored for various applications, including the synthesis of conducting polymers.[2]
The iodinated analog, 3,5-dichloro-4-iodoaniline, is of particular interest to drug development professionals. The iodoarene moiety is a versatile functional group for creating carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11] This allows for the rapid elaboration of the molecular scaffold, a key strategy in building compound libraries for drug discovery and lead optimization. The iodine atom itself can also form a halogen bond with biological targets, potentially enhancing binding affinity and modulating the pharmacological profile of a drug candidate.
References
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Joshi, B. P., et al. (2014). Regioselective iodination of chlorinated aromatic compounds using silver salts. Beilstein Journal of Organic Chemistry, 10, 2987-2994. Available from: [Link]
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eGrove, The University of Mississippi. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. Available from: [Link]
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Grokipedia. (n.d.). 3,5-Dichloroaniline. Available from: [Link]
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PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. (n.d.). 3,5-Dichloroaniline. Available from: [Link]
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Apiary. (n.d.). 3,5-Dichloroaniline (CAS 626-43-7) Market Growth Projections at 9.5% CAGR from 2025 to 2032. Available from: [Link]
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National Center for Biotechnology Information. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available from: [Link]
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CheMondis. (2026). The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. Available from: [Link]
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Iamza. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available from: [Link]
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Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available from: [Link]
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NIST. (n.d.). Benzenamine, 3,5-dichloro-. NIST Chemistry WebBook. Available from: [Link]
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